2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride

Description

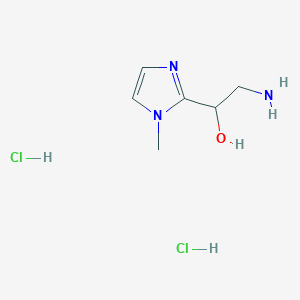

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride is a dihydrochloride salt of a substituted imidazole derivative. Its structure comprises a 1-methylimidazole ring linked to an ethanol moiety bearing an amino group. The compound is utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly for designing bioactive molecules due to its dual functional groups (amino and hydroxyl) and imidazole backbone .

Properties

IUPAC Name |

2-amino-1-(1-methylimidazol-2-yl)ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.2ClH/c1-9-3-2-8-6(9)5(10)4-7;;/h2-3,5,10H,4,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHKMIZAGKTFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197228-24-2 | |

| Record name | 2-amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imidazole ring can participate in reduction reactions under specific conditions.

Substitution: The amino group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The imidazole ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared to five closely related imidazole and benzoimidazole derivatives (Table 1). Key distinctions include:

- Backbone Variation : Benzoimidazole analogs (e.g., ) feature fused benzene rings, enhancing aromaticity and molecular weight compared to simpler imidazole derivatives.

- Substituent Modifications: Ethylamine () or hydroxymethyl () groups alter solubility and reactivity. The aminoethanol group in the target compound improves hydrophilicity due to its basic amino group.

- Salt Forms : All compared compounds are hydrochloride or dihydrochloride salts, enhancing water solubility for synthetic or pharmacological applications.

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride (CAS Number: 1197228-24-2) is a chemical compound notable for its unique structure, which includes an imidazole ring, an amino group, and a hydroxyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁N₃O·2HCl. Its structure can be represented as follows:

This compound exhibits both hydrophilic and hydrophobic characteristics due to the presence of polar functional groups, which may influence its interaction with biological systems.

The specific biological targets and mechanisms of action for this compound remain largely uncharacterized. However, preliminary data suggest involvement in:

- Histidine Metabolism : The compound may play a role in biochemical pathways related to histidine metabolism, which is crucial for protein synthesis and metabolic regulation.

Antimicrobial and Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that derivatives of imidazole can inhibit cancer cell proliferation and induce apoptosis through mechanisms involving p53 activation and caspase pathways .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of related compounds against various cancer cell lines. For example, compounds with structural similarities demonstrated IC₅₀ values ranging from 0.12 to 15.63 µM against MCF-7 breast cancer cells, indicating a potential for therapeutic applications .

Study on Antioxidant Properties

A study published in Pharmacological Reviews highlighted the antioxidant capabilities of imidazole derivatives, suggesting that these compounds could mitigate oxidative stress in cells, thereby preventing cellular damage associated with cancer progression .

Inhibition of Carbonic Anhydrases

Another relevant study investigated the inhibition of human carbonic anhydrases (hCA), which are implicated in tumor growth. Certain derivatives showed potent inhibitory activity at nanomolar concentrations, suggesting that this compound might also possess similar properties .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Known Biological Activity |

|---|---|---|

| 2-Amino-1-(1H-imidazol-2-yl)ethanol | Lacks methyl group on imidazole ring | Limited studies on biological activity |

| 1-Methylimidazole | Contains imidazole ring but lacks amino/hydroxyl | Known for antimicrobial properties |

| 2-Amino-1-(1-methyl-1H-imidazol-2-yl)propanol | Similar structure but with propanol group | Investigated for anticancer activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol dihydrochloride, and how are reaction conditions optimized?

- Methodology : A common approach involves refluxing precursors (e.g., substituted aryl compounds and amines) in polar solvents like dioxane or aqueous ammonia. For example, refluxing with anhydrous potassium carbonate in dioxane for 16 hours, followed by ice-water quenching and recrystallization from ethanol, achieves intermediate purification . Reaction progress is monitored via TLC (chloroform:methanol, 6:1 v/v), and yields are improved by adjusting stoichiometry, solvent polarity, and temperature gradients .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Use a combination of:

- Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and carbon frameworks.

- Mass Spectrometry : High-resolution MS for molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for resolving hydrogen bonding and chloride ion coordination .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Perform solubility tests in water, DMSO, and ethanol at 25°C–60°C. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The compound is highly water-soluble (up to 90.1 mg/mL) but may degrade in acidic conditions due to imidazole ring protonation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are used to evaluate its efficacy?

- Methodology :

- In-silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like EGFR or fungal enzymes. Molecular dynamics simulations (100 ns) assess binding stability .

- In-vitro Assays : Cytotoxicity via MTT assay (IC₅₀ determination), antifungal activity via microdilution (MIC against Candida spp.), and enzyme inhibition (e.g., CYP450 isoforms) .

Q. How can researchers resolve contradictions in experimental data, such as variable bioactivity across studies?

- Methodology :

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers.

- Control Standardization : Replicate studies under identical conditions (solvent, cell lines, incubation time).

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D-NMR to rule out polymorphic or isomeric discrepancies .

Q. What environmental impact assessment strategies are recommended for this compound?

- Methodology :

- Degradation Studies : Use HPLC-MS to track photolytic/hydrolytic degradation products.

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays (OECD 201).

- Persistence : Soil half-life studies under aerobic/anaerobic conditions .

Q. How can synthesis be optimized for industrial-scale production while maintaining high enantiomeric purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.